REACTION_SMILES
|
[CH3:11][OH:12].[s:1]1[c:2]([C:6]([C:7](=[O:8])[OH:9])=[O:10])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([C:6]([C:7](=[O:8])[O:9][CH3:11])=[O:10])[cH:3][cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)c1cccs1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(=O)c1cccs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |